molecular formula C20H19N3O4 B11193516 (2E)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylprop-2-enamide

(2E)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylprop-2-enamide

Cat. No.: B11193516
M. Wt: 365.4 g/mol
InChI Key: AJUAZFQCUBKVBC-DHZHZOJOSA-N
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Description

(2E)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylprop-2-enamide is a complex organic compound that features a combination of aromatic rings, an oxadiazole ring, and an enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylprop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure can be exploited to create materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (2E)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The oxadiazole ring and the enamide group can interact with enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of an oxadiazole ring and an enamide group, which provides unique reactivity and potential for diverse applications. This structural uniqueness allows it to interact with a wider range of molecular targets compared to simpler compounds like ethyl acetoacetate or acetylacetone.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

(E)-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C20H19N3O4/c1-25-16-10-9-15(12-17(16)26-2)20-22-19(27-23-20)13-21-18(24)11-8-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,21,24)/b11-8+

InChI Key

AJUAZFQCUBKVBC-DHZHZOJOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)C=CC3=CC=CC=C3)OC

Origin of Product

United States

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